4,7,8,9-Tetrahydro-5H-thieno[3,2-d]thiocine
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Overview
Description
4,7,8,9-Tetrahydro-5H-thieno[3,2-d]thiocine is a heterocyclic compound that belongs to the thiophene family. Thiophenes are known for their wide range of applications in medicinal chemistry and material science due to their unique structural properties and biological activities .
Preparation Methods
The synthesis of 4,7,8,9-Tetrahydro-5H-thieno[3,2-d]thiocine can be achieved through various synthetic routes. One common method involves the use of substituted pyrimidine-4-carboxylic acid derivatives to construct the thiophene ring . Another method includes the use of 2-nitrothiophenes as starting compounds, which are then reduced to form the target compound . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4,7,8,9-Tetrahydro-5H-thieno[3,2-d]thiocine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include phosphorus trichloride for reduction and sulfurizing agents like phosphorus pentasulfide for condensation reactions . Major products formed from these reactions include various substituted thiophene derivatives, which have significant applications in medicinal chemistry .
Scientific Research Applications
4,7,8,9-Tetrahydro-5H-thieno[3,2-d]thiocine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential therapeutic properties, including anti-inflammatory, anti-psychotic, and anti-cancer activities . In the industry, it is used in the development of organic semiconductors and other advanced materials .
Mechanism of Action
The mechanism of action of 4,7,8,9-Tetrahydro-5H-thieno[3,2-d]thiocine involves its interaction with various molecular targets and pathways. It has been shown to modulate the activity of certain enzymes and receptors, leading to its therapeutic effects
Properties
CAS No. |
65062-07-9 |
---|---|
Molecular Formula |
C9H12S2 |
Molecular Weight |
184.3 g/mol |
IUPAC Name |
5,7,8,9-tetrahydro-4H-thieno[3,2-d]thiocine |
InChI |
InChI=1S/C9H12S2/c1-2-9-8(4-7-11-9)3-6-10-5-1/h4,7H,1-3,5-6H2 |
InChI Key |
OCSHOMZNVDFIEA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CCSC1)C=CS2 |
Origin of Product |
United States |
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